5-fluoro-2-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Description
5-fluoro-2-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN6O2S and its molecular weight is 428.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that fluorinated pyridines and pyrimidines are often used in the synthesis of biologically active compounds , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated compounds are often used in the synthesis of biologically active compounds , suggesting that this compound may influence a variety of biochemical pathways.
Result of Action
Fluorinated compounds are often used in the synthesis of biologically active compounds , suggesting that this compound may have a variety of effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in the compound could potentially influence its stability and reactivity in different environments .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a unique manner.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-15-5-6-16(21)12-18(15)30(28,29)25-17-13-23-20(24-14-17)27-10-8-26(9-11-27)19-4-2-3-7-22-19/h2-7,12-14,25H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQPJZKUZCKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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